

The Discovery and Development of Miransertib (ARQ 092): A Technical Guide

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Compound of Interest

Compound Name: *Miransertib*

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Abstract

Miransertib (ARQ 092) is a novel, orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT. Initially investigated as an anti-cancer agent, its potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway has led to its development for treating rare overgrowth syndromes, including Proteus syndrome (PS) and PIK3CA-Related Overgrowth Spectrum (PROS). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of **Miransertib**. It includes a compilation of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through activating mutations in key components like PIK3CA and AKT1, is a hallmark of various cancers and congenital overgrowth disorders.[2][3]

Proteus syndrome is an exceedingly rare and progressive condition characterized by the overgrowth of bones, skin, and other tissues, and is caused by a somatic activating mutation in the AKT1 gene.[3] PIK3CA-Related Overgrowth Spectrum (PROS) is a group of disorders

resulting from somatic mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, leading to its overactivation and subsequent downstream signaling through AKT.[4]

Miransertib (ARQ 092) was developed to target the AKT kinase, a central node in this pathway. Its unique allosteric mechanism of inhibition offers a promising therapeutic strategy for diseases driven by aberrant AKT signaling.[5][6]

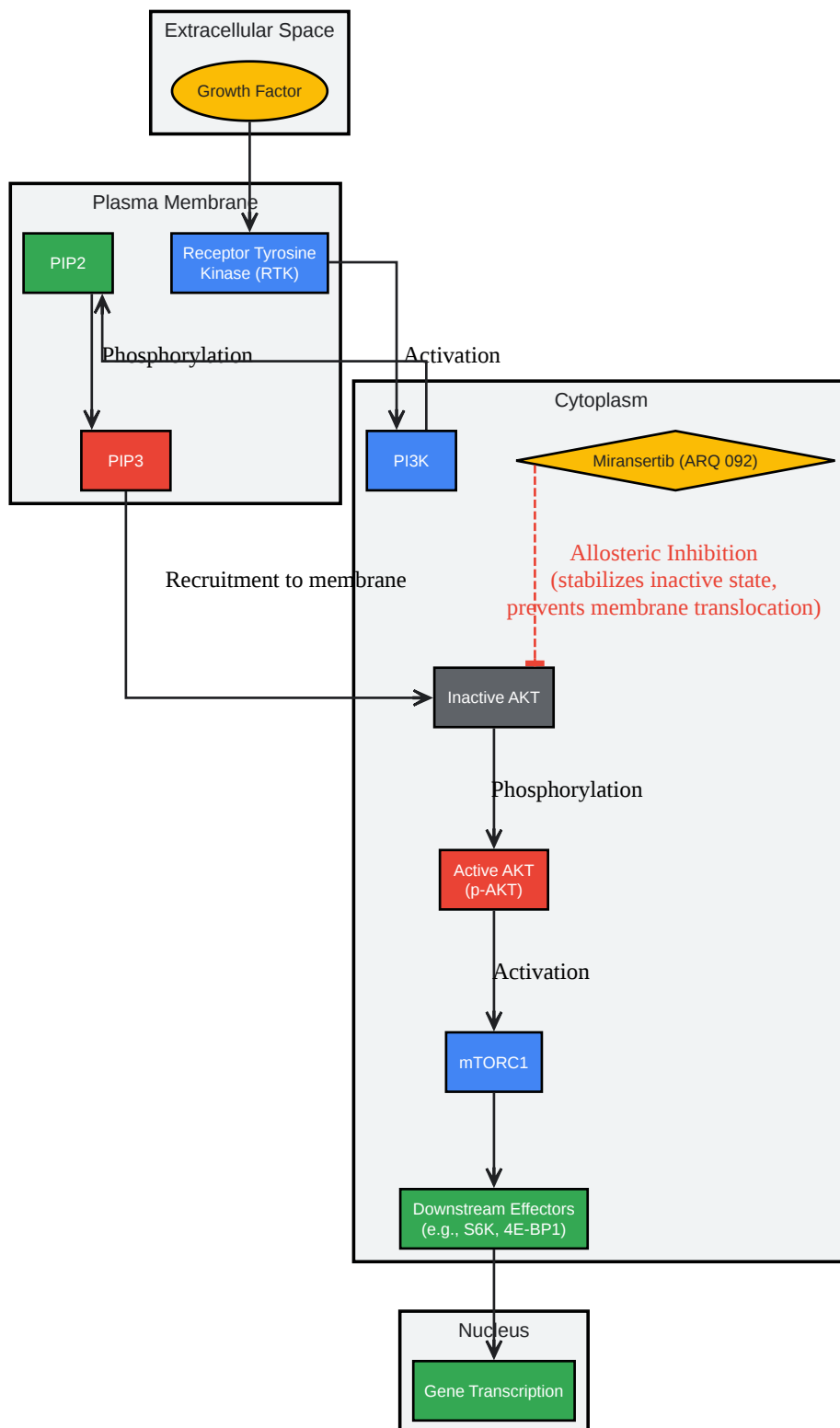
Discovery and Medicinal Chemistry

The development of **Miransertib** originated from a chemical series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. Through a structure-based drug design and optimization process, researchers aimed to identify potent and selective allosteric inhibitors of AKT kinases. This effort led to the discovery of ARQ 092, which demonstrated high enzymatic potency against all three AKT isoforms (AKT1, AKT2, and AKT3) and potent cellular inhibition of AKT activation and downstream signaling.

Mechanism of Action

Miransertib is a potent, selective, and orally bioavailable allosteric inhibitor of AKT.[7] Its mechanism of action is distinct from ATP-competitive inhibitors. **Miransertib** binds to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[8] This binding stabilizes the inactive conformation of the enzyme and prevents its translocation to the cell membrane, a crucial step for its activation.[5] This allosteric inhibition is effective against both wild-type and constitutively active mutant forms of AKT, such as the E17K mutation found in Proteus syndrome.[5][6]

Miransertib's Mechanism of Action on the PI3K/AKT/mTOR Pathway



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Caption: **Miransertib** allosterically inhibits AKT, preventing its activation and downstream signaling.

Preclinical Data

In Vitro Potency and Selectivity

Miransertib demonstrates potent inhibition of all three AKT isoforms. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency.

Target	IC50 (nM)
AKT1	2.7[7]
AKT2	14[7]
AKT3	8.1[7]
p-PRAS40 (T246)	310[9]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that **Miransertib** is orally bioavailable.

Species	Dose	Cmax (ng/mL)	t1/2 (h)	AUCinf (h*ng/mL)	Oral Bioavailability (F%)
Rat	5 mg/kg	198[9]	17[9]	5496[9]	62%[9]
Monkey	10 mg/kg	258[9]	7[9]	2960[9]	49%[9]

Clinical Development

Miransertib has been evaluated in several clinical trials, initially in oncology and subsequently for rare overgrowth syndromes.

Phase 0/1 Pharmacodynamic Study in Proteus Syndrome (NCT02594215)

A key study in the development of **Miransertib** for Proteus syndrome was a Phase 0/1 trial designed to assess the pharmacodynamic effects of the drug. The primary endpoint was the reduction of phosphorylated AKT (pAKT) in affected tissues.

Parameter	Result
Primary Endpoint	50% reduction in pAKT in affected tissue[10][11]
Participants Meeting Endpoint	5 out of 6[10][11]
Dose	5 mg/m ² /day[10][11]
Key Secondary Outcomes	Decrease in cerebriiform connective tissue nevus and reduction in pain in some participants.[12]

Phase 1/2 MOSAIC Study in PROS and Proteus Syndrome (NCT03094832)

The MOSAIC study was a multicenter, open-label, Phase 1/2 trial to evaluate the safety and efficacy of **Miransertib** in patients with PROS and Proteus syndrome.[10][13] While the initial primary objective was to assess clinical response, it was later updated to focus on safety and tolerability due to challenges in standardized efficacy evaluation across a heterogeneous patient population.[10][11]

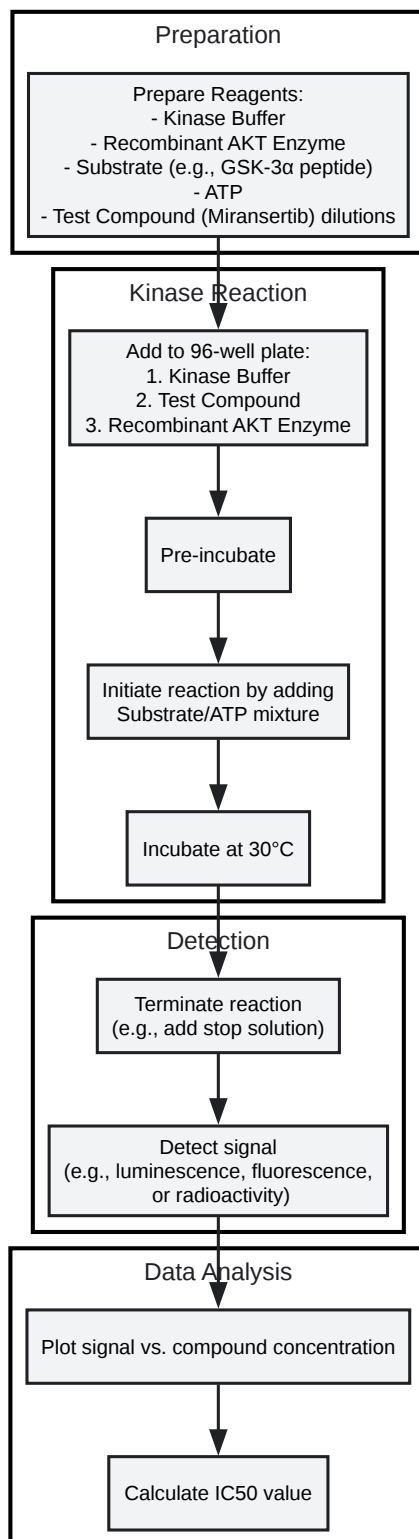
Parameter	Result
Number of Participants	49[10][11]
Age Range	2-41 years[10][11]
Dosing Regimen	Starting dose of 15 mg/m ² once daily, with potential escalation to 25 mg/m ² . [10]
Most Common Drug-Related Adverse Events	Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%)[10][11]
Grade 3 Drug-Related Adverse Event	Deep vein thrombosis (2.0%)[10][11]

Experimental Protocols

In Vitro AKT Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on commercially available kits and published methodologies for determining the in vitro inhibitory activity of a compound against AKT kinase.

Workflow for In Vitro AKT Kinase Inhibition Assay



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Caption: A typical workflow for an in vitro AKT kinase inhibition assay.

Materials:

- Recombinant human AKT1, AKT2, or AKT3 enzyme
- Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) [\[14\]](#)
- AKT substrate (e.g., a synthetic peptide)
- ATP
- **Miransertib** (or other test compounds) at various concentrations
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **Miransertib** in kinase assay buffer.
- In a 96-well plate, add the kinase buffer, the diluted **Miransertib**, and the recombinant AKT enzyme.
- Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of the AKT substrate and ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Terminate the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and protocol. [\[14\]](#)
- Measure the luminescence using a plate reader.
- Plot the luminescence signal against the logarithm of the **Miransertib** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blotting for Phosphorylated AKT (p-AKT)

This protocol outlines the general steps for assessing the phosphorylation status of AKT in cell lysates following treatment with **Miransertib**.

Materials:

- Cell culture reagents
- **Miransertib**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-pan-AKT
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with various concentrations of **Miransertib** for the desired time.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.

- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate the proteins by size using SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
- Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Conclusion

Miransertib (ARQ 092) is a promising targeted therapy that has demonstrated potent and selective inhibition of the AKT signaling pathway. Its development journey, from a cancer therapeutic candidate to a potential treatment for rare overgrowth syndromes, highlights the importance of understanding the molecular drivers of disease. The preclinical data established a strong scientific rationale for its clinical investigation, and the clinical trials have provided valuable insights into its safety and pharmacodynamic effects. While challenges remain in assessing clinical efficacy in heterogeneous rare disease populations, **Miransertib** represents a significant advancement in the field of precision medicine for patients with debilitating overgrowth conditions. Further studies are warranted to fully elucidate its long-term efficacy and place in the therapeutic armamentarium.

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